N(6)-Aminohexyladenosine triphosphate is a modified nucleotide that plays a significant role in various biochemical applications, particularly in the synthesis of RNA probes and other nucleic acid-based technologies. This compound features an aminohexyl group attached to the N(6) position of the adenosine moiety, enhancing its utility in biochemical assays and molecular biology.
N(6)-Aminohexyladenosine triphosphate can be synthesized through specific chemical processes that introduce the aminohexyl group to the adenosine structure. This modification allows it to be utilized in various research applications, such as the detection of DNA targets and the synthesis of RNA probes from plasmid templates using T7 phage promoters .
N(6)-Aminohexyladenosine triphosphate is classified as a modified nucleotide. It belongs to a broader category of nucleotide analogs that are used in molecular biology for various applications, including RNA synthesis and labeling.
The synthesis of N(6)-Aminohexyladenosine triphosphate typically involves the following steps:
The synthesis may require specific reagents and conditions, such as:
N(6)-Aminohexyladenosine triphosphate consists of:
The molecular formula can be represented as C₁₄H₁₈N₅O₁₃P₃. The structural representation includes:
N(6)-Aminohexyladenosine triphosphate can participate in various biochemical reactions, including:
The reactivity of N(6)-Aminohexyladenosine triphosphate can be influenced by:
The mechanism by which N(6)-Aminohexyladenosine triphosphate exerts its effects primarily involves its incorporation into RNA during transcription processes. The aminohexyl modification enhances binding interactions with specific enzymes or substrates.
Studies indicate that modified nucleotides like N(6)-Aminohexyladenosine triphosphate can improve the efficiency and specificity of RNA synthesis, allowing for more effective probe development and target detection .
Relevant data include melting point ranges and solubility profiles that are crucial for practical applications in laboratory settings.
N(6)-Aminohexyladenosine triphosphate is widely used in:
Molecular Formula: C₁₆H₂₉N₆O₁₃P₃ (free acid)Molecular Weight: 606.36 g/mol (free acid) [5]N(6)-Aminohexyladenosine triphosphate (N⁶-(6-Aminohexyl)-ATP) features a canonical ATP scaffold modified at the N⁶ position of the purine ring with a 6-aminohexyl side chain (–NH–(CH₂)₆–NH₂). This modification preserves the triphosphate group’s critical role in energy transfer while introducing a primary amine terminus for bioconjugation. The hexyl linker provides spatial flexibility, positioning the terminal amine away from the nucleotide-binding pocket to minimize steric interference with enzymatic recognition [5] [9].
N⁶-(6-Aminohexyl)-ATP retains ATP’s core bioactivity but diverges functionally from other N⁶-modified analogues:
Table 1: Structural and Functional Comparison of N⁶-Modified ATP Analogues
Modification Type | Example Compound | Key Structural Feature | Functional Compatibility |
---|---|---|---|
Small alkyl | N⁶-Me-ATP | Methyl group | High (GSK3β substrate) |
Bulky heterocyclic | N⁶-Furfuryl-ATP (KTP) | Furfuryl ring | Moderate (binds but not utilized by GSK3β) |
Fluorescent adduct | ε-ATP | Rigid etheno bridge | Low (poor actin hydrolysis) |
Conjugatable linker | N⁶-(6-Aminohexyl)-ATP | Flexible alkylamine chain | High (actin ATPase activity preserved) |
N⁶-(6-Aminohexyl)-ATP’s flexible C6 linker enables applications inaccessible to bulkier analogues, such as covalent attachment to sensors or polymers without disrupting nucleotide-protein interactions [5] [9].
The 6-aminohexyl chain adopts an extended conformation, projecting the terminal amine 10–15 Å from the purine ring. X-ray crystallography of actin-bound N⁶-(6-Aminohexyl)-ATP confirms that:
N⁶-(6-Aminohexyl)-ATP is synthesized via sequential enzymatic reactions:
The primary amine terminus enables covalent conjugation to fluorophores via NHS ester chemistry:
HPLC Purification:
Mass Spectrometry:
Table 2: Analytical Methods for N⁶-(6-Aminohexyl)-ATP Validation
Analytical Method | Conditions | Key Metrics | Application |
---|---|---|---|
Reverse-Phase HPLC | C18 column; phosphate buffer/ACN gradient | Retention time: 15 min; Purity: ≥95% | Bulk purity assessment |
ESI-MS | Negative mode; m/z 400–800 | [M–H]⁻ at m/z 605.0; Fragments at 426 (ADP), 346 (AMP) | Identity confirmation |
Fluorescence Anisotropy | λₑₓ/λₑₘ per conjugate (e.g., 520/548 nm for JOE) | Δr > 0.1 upon actin binding | Functional validation in proteins |
Validation includes enzymatic assays confirming kinase/ATPase compatibility, such as GSK3β-mediated phosphorylation or actin polymerization [2] [7] [9].
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